molecular formula C13H12FN3O2S B1451241 2-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]-1,3-thiazolidine-4-carboxylic acid CAS No. 1103827-00-4

2-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]-1,3-thiazolidine-4-carboxylic acid

Cat. No. B1451241
M. Wt: 293.32 g/mol
InChI Key: ZBMFNZYBCQOJMY-UHFFFAOYSA-N
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Description

2-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]-1,3-thiazolidine-4-carboxylic acid, also referred to as 4-Fluoro-1H-pyrazol-3-ylthiazolidine-4-carboxylic acid (FPTCA), is a synthetic organic compound with a wide range of applications in the field of chemical research. It is used in a variety of experiments to study the properties of organic compounds, as well as their interactions with biological systems. FPTCA is an important chemical tool for scientists, as it has been used for the synthesis of various compounds, including drugs and other biologically active molecules.

Scientific Research Applications

Synthesis and Heterocyclic Chemistry

2-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]-1,3-thiazolidine-4-carboxylic acid, like its related heterocyclic compounds, is a valuable building block in synthetic chemistry. It is involved in the synthesis of a wide array of heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, and other cyclic structures. These compounds are of interest for their potential use in creating new materials and drugs due to their diverse biological activities. The unique reactivity of derivatives similar to this compound provides mild conditions for generating versatile molecules from a broad range of precursors, emphasizing its significance in synthetic organic chemistry and drug development processes (Gomaa & Ali, 2020).

Anticancer Applications

Compounds derived from 2-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]-1,3-thiazolidine-4-carboxylic acid, through Knoevenagel condensation and other synthetic routes, have shown significant anticancer activity. These molecules target various cancer-related processes and structures, including DNA, microtubules, and specific kinases. Their potential for high potency and selectivity in inhibiting cancer cell growth makes them promising candidates for anticancer drug development. The ability to modify these molecules to improve their pharmacological profiles enhances their significance in medicinal chemistry for cancer therapy (Tokala, Bora, & Shankaraiah, 2022).

Biological Activities Beyond Anticancer

The structural flexibility and reactivity of 2-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]-1,3-thiazolidine-4-carboxylic acid derivatives enable the synthesis of compounds with a broad spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, antifungal, and antiviral effects, making these derivatives critical for the development of new therapeutic agents. The wide range of synthetic methods available for these compounds facilitates the exploration of their potential in various medical applications, highlighting their importance in drug discovery and development (Cetin, 2020).

properties

IUPAC Name

2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O2S/c14-8-3-1-7(2-4-8)11-9(5-15-17-11)12-16-10(6-20-12)13(18)19/h1-5,10,12,16H,6H2,(H,15,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMFNZYBCQOJMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=C(NN=C2)C3=CC=C(C=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501158762
Record name 2-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]-4-thiazolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501158762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]-1,3-thiazolidine-4-carboxylic acid

CAS RN

1103827-00-4
Record name 2-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]-4-thiazolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1103827-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]-4-thiazolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501158762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]-1,3-thiazolidine-4-carboxylic acid
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2-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]-1,3-thiazolidine-4-carboxylic acid
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2-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]-1,3-thiazolidine-4-carboxylic acid
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2-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 6
2-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]-1,3-thiazolidine-4-carboxylic acid

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